molecular formula C11H9NO3 B8407461 7,8-Dihydroindeno[5,4-b][1,4]oxazine-2,9(1H,3H)-dione

7,8-Dihydroindeno[5,4-b][1,4]oxazine-2,9(1H,3H)-dione

Cat. No. B8407461
M. Wt: 203.19 g/mol
InChI Key: JODLOXRYKBGGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06218429B1

Procedure details

To a solution of ethyl [(4-amino-3-oxoindan-5-yl) oxy]acetate (8.7 g, 34.9 mmol.) in toluene (200 mL) was added potassium t-butoxide (400 mg, 3.6 mmol.). The mixture was refluxed for 12 hours under argon atmosphere. The reaction mixture was cooled, which was poured into water, followed by neutralization with dilute hydrochloric acid. The organic matter was extracted with ethyl acetate, which was washed with a saturated aqueous saline solution and water, followed by drying over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by means of silica gel column chromatography (hexane:ethyl acetate=1:1) to afford the title compound (yield 4.8 g, 66%).
Name
ethyl [(4-amino-3-oxoindan-5-yl) oxy]acetate
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([O:11][CH2:12][C:13](OCC)=[O:14])=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:18])[CH2:5][CH2:6]2.CC(C)([O-])C.[K+].O.Cl>C1(C)C=CC=CC=1>[NH:1]1[C:13](=[O:14])[CH2:12][O:11][C:10]2[CH:9]=[CH:8][C:7]3[CH2:6][CH2:5][C:4](=[O:18])[C:3]=3[C:2]1=2 |f:1.2|

Inputs

Step One
Name
ethyl [(4-amino-3-oxoindan-5-yl) oxy]acetate
Quantity
8.7 g
Type
reactant
Smiles
NC1=C2C(CCC2=CC=C1OCC(=O)OCC)=O
Name
Quantity
400 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 hours under argon atmosphere
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The organic matter was extracted with ethyl acetate, which
WASH
Type
WASH
Details
was washed with a saturated aqueous saline solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of silica gel column chromatography (hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
N1C2=C(OCC1=O)C=CC=1CCC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.